

# Application Notes and Protocols for Calcium Crimson™ AM

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## Compound of Interest

Compound Name: Calcium crimson

Cat. No.: B163299

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## Introduction

**Calcium Crimson™** is a fluorescent, single-wavelength calcium indicator designed for the detection of intracellular calcium ( $\text{Ca}^{2+}$ ) levels in living cells. As a member of the visible light-excitable class of dyes, it offers distinct advantages, particularly in minimizing cellular photodamage and reducing interference from autofluorescence.[1][2] This indicator exhibits a significant increase in fluorescence intensity upon binding to  $\text{Ca}^{2+}$ , with minimal wavelength shift.[3][4] The acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM group, trapping the active, calcium-sensitive form of the dye within the cytosol.[5]

## Properties of Calcium Crimson™

**Calcium Crimson™** is a valuable tool for cellular biology and neuroscience research, enabling the visualization of changes in calcium concentration that are critical to physiological processes like muscle contraction and neural transmission.[6]

Property	Value	Reference
Excitation Maximum (Ca <sup>2+</sup> -bound)	~586 - 590 nm	<a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Emission Maximum (Ca <sup>2+</sup> -bound)	~606 - 615 nm	<a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Dissociation Constant (Kd) for Ca <sup>2+</sup>	~185 - 204 nM (at 37-39.7°C)	<a href="#">[9]</a> <a href="#">[10]</a>
Form	Cell-permeant acetoxymethyl (AM) ester	<a href="#">[5]</a>
Solvent for Stock Solution	High-quality, anhydrous Dimethyl Sulfoxide (DMSO)	<a href="#">[11]</a>

## Experimental Protocols

### Reagent Preparation

#### 1.1. Calcium Crimson™ AM Stock Solution (2-5 mM)

- Prepare a stock solution of **Calcium Crimson™ AM** in high-quality, anhydrous DMSO.
- For example, to prepare a 2 mM stock solution from 1 mg of **Calcium Crimson™ AM** (assuming a molecular weight of ~1000 g/mol for calculation purposes, the exact MW should be obtained from the supplier), dissolve 1 mg in 500 µL of DMSO.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at ≤ -20°C, protected from light.

#### 1.2. Pluronic® F-127 Solution (10% w/v)

- Pluronic® F-127 is a non-ionic surfactant that aids in the dispersion of AM esters in aqueous media, preventing dye aggregation and improving loading efficiency.[\[12\]](#)
- To prepare a 10% solution, dissolve 1 g of Pluronic® F-127 in 10 mL of deionized water. This may require gentle warming and vortexing. Store at room temperature.

### 1.3. Probenecid Solution (25 mM)

- Probenecid is an organic anion transport inhibitor that can reduce the extrusion of the de-esterified indicator from the cell, leading to a brighter and more stable signal.[\[2\]](#)[\[13\]](#)
- To prepare a 25 mM solution, dissolve the required amount of probenecid in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES - HBBS) and a small amount of NaOH to aid dissolution, then adjust the pH to ~7.4.[\[13\]](#)

### 1.4. Loading Buffer

- A common loading buffer is Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer containing 20 mM HEPES.
- For the working solution, it is recommended to include Pluronic® F-127 (final concentration of 0.02-0.04%) and Probenecid (final concentration of 1-2.5 mM).[\[13\]](#)

## Cell Loading Protocol

This protocol provides a general guideline; optimal conditions may vary depending on the cell type and experimental setup.

### 2.1. Cell Preparation

- Plate cells on a suitable culture vessel (e.g., 96-well black wall/clear bottom plates, glass-bottom dishes) to achieve the desired confluence for imaging or analysis.
- For adherent cells, plate them the day before the experiment. For suspension cells, they can be prepared on the day of the experiment.

### 2.2. Preparation of the Dye Loading Solution (2X Working Solution)

- In a microcentrifuge tube, mix your desired volume of **Calcium Crimson™** AM stock solution with an equal volume of 10% Pluronic® F-127.[\[14\]](#) Vortex vigorously.
- Add the appropriate volume of 25 mM Probenecid to achieve the desired final concentration (e.g., 2-5 mM in the 2X solution).

- Dilute the mixture with a physiological buffer (e.g., HHBS) to create a 2X working solution. A typical final concentration of **Calcium Crimson™** AM for loading is in the range of 4-5  $\mu\text{M}$ , so the 2X solution would be 8-10  $\mu\text{M}$ .

### 2.3. Cell Loading

- Remove the culture medium from the cells.
- Wash the cells once with the physiological buffer (e.g., HHBS).
- Add an equal volume of the 2X dye loading solution to the cells (e.g., add 100  $\mu\text{L}$  of 2X solution to 100  $\mu\text{L}$  of buffer already on the cells in a 96-well plate).
- Incubate the cells for 30-60 minutes at 37°C or room temperature, protected from light.<sup>[1][11]</sup>  
Note: Some studies suggest that loading at a lower temperature can reduce indicator compartmentalization, a known issue with rhodamine-like dyes.<sup>[1][9]</sup>

### 2.4. Washing

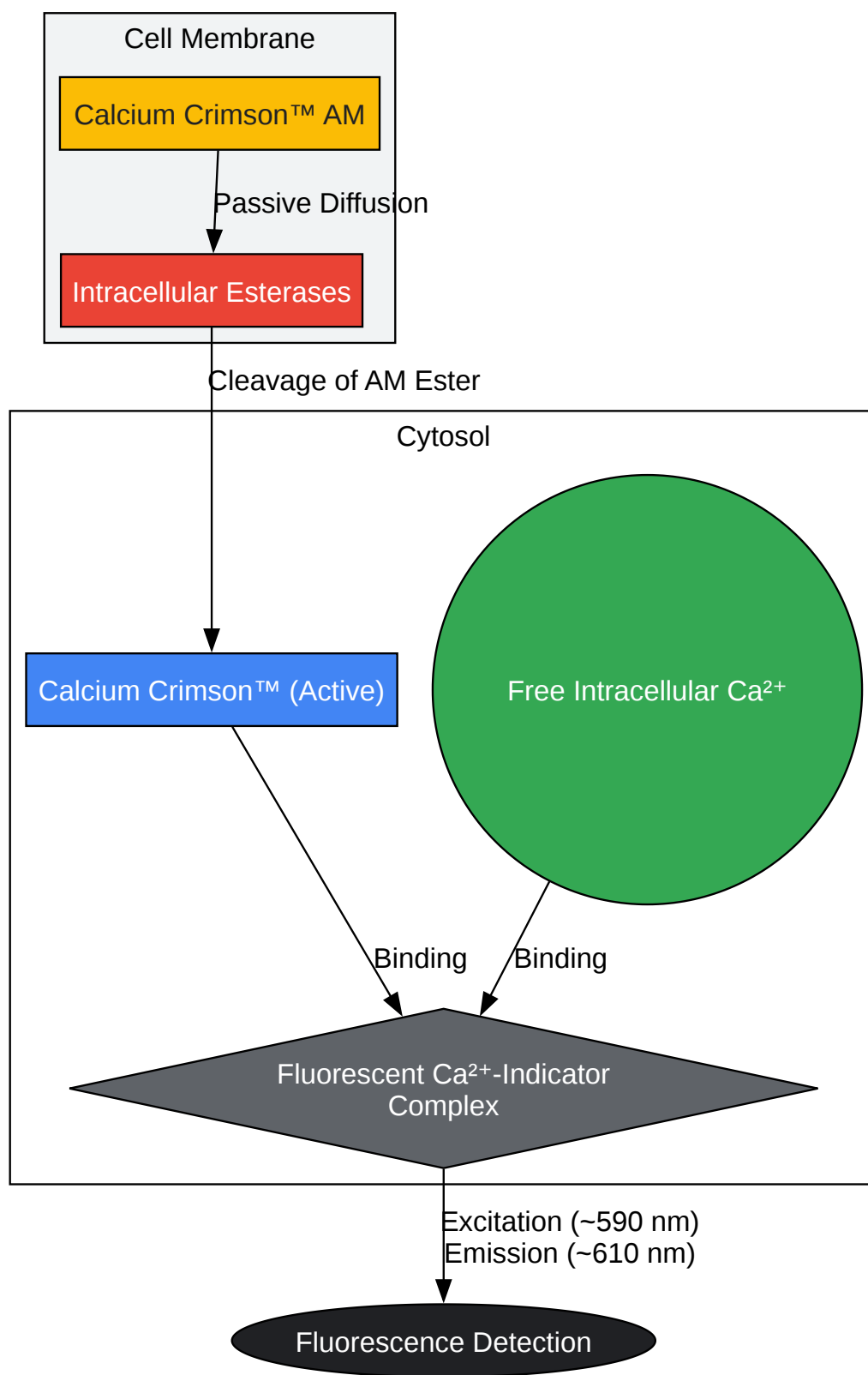
- After incubation, gently remove the dye loading solution.
- Wash the cells 2-3 times with fresh, pre-warmed physiological buffer to remove any excess, unloaded dye. Probenecid can be included in the wash and final imaging buffer to prevent dye leakage.
- Add the final volume of imaging buffer to the cells.

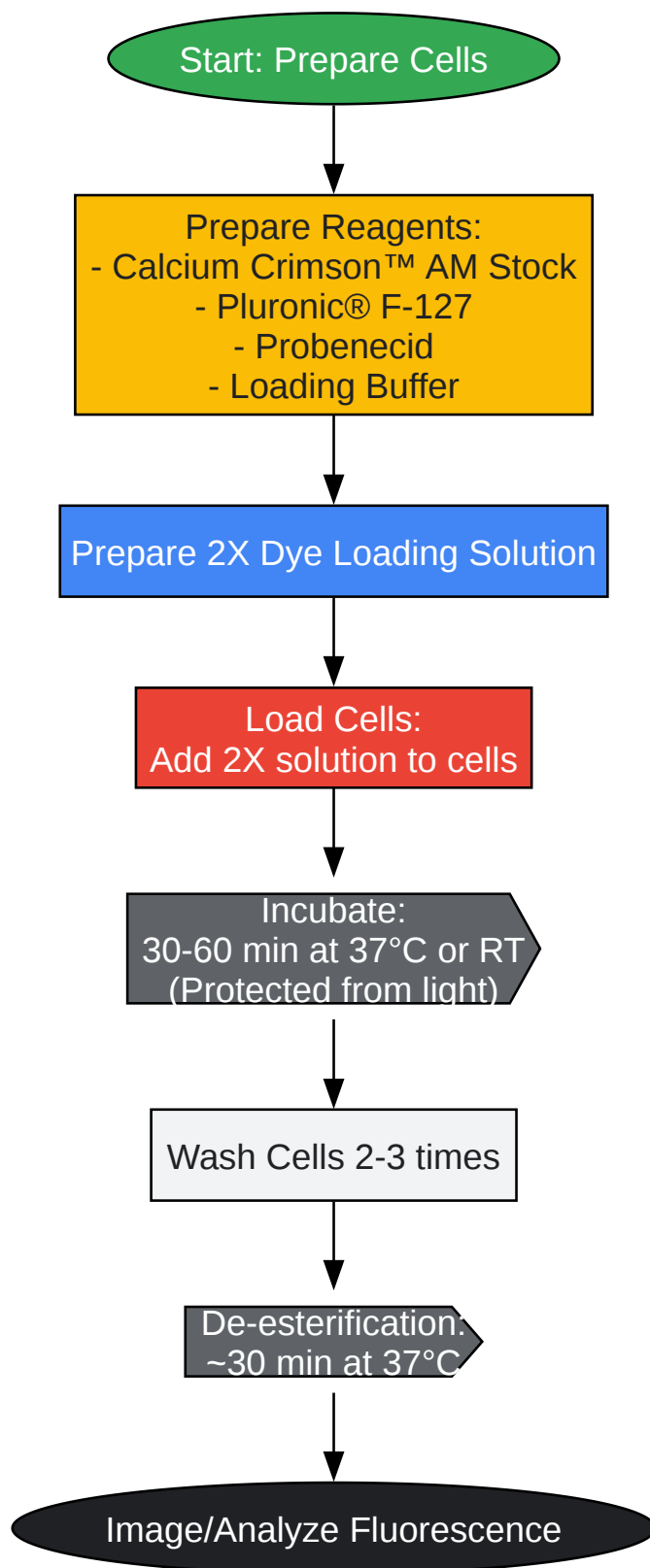
### 2.5. Imaging

- Allow the cells to de-esterify the dye for approximately 30 minutes at 37°C before imaging.
- Measure the fluorescence using a fluorescence microscope, plate reader, or flow cytometer with appropriate filter sets for excitation around 590 nm and emission around 610 nm.

## Mandatory Visualizations

## Signaling Pathway of Intracellular Calcium Measurement





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